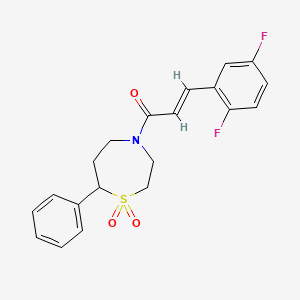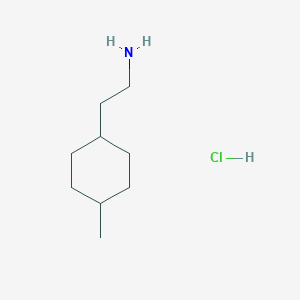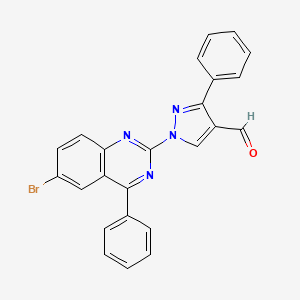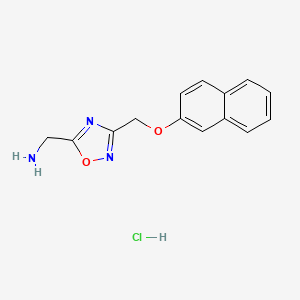![molecular formula C17H23NO6 B2905912 N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1093683-95-4](/img/structure/B2905912.png)
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound characterized by its intricate molecular structure that includes a dioxin ring, a phenoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring, the introduction of the phenoxy group, and the attachment of the acetamide group. Each step requires precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Formation of Hexahydropyrano[3,2-d][1,3]dioxin Ring: : This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of Phenoxy Group: : Typically done via a nucleophilic substitution reaction.
Attachment of Acetamide Group: : Achieved through an acylation reaction, commonly using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimizing the reaction conditions to maximize yield and minimize by-products. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the phenoxy group, forming various oxidized derivatives.
Reduction: : Reductive conditions can modify the dioxin ring or the acetamide group, leading to different reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or permanganate under controlled conditions.
Reduction: : Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Depending on the desired substitution, reagents like halides or nitrosyl compounds can be used in the presence of appropriate catalysts.
Major Products
Each type of reaction yields specific derivatives, which can be further studied for their properties and applications. For example, oxidized derivatives might have enhanced biological activity, while reduced forms might show different solubility or stability.
Wissenschaftliche Forschungsanwendungen
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has various applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: : Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and chemicals.
Wirkmechanismus
The compound’s mechanism of action is often related to its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes or receptors, affecting their function.
Pathways: : Through its interaction with molecular targets, it can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide stands out due to its unique structural features and resulting properties. Similar compounds include:
Similar Dioxin Derivatives: : Compounds with related dioxin rings but different substituents.
Phenoxy Derivatives: : Molecules containing phenoxy groups attached to various cores.
Acetamide Containing Molecules: : Compounds where acetamide is attached to diverse structural frameworks.
These similar compounds often share some chemical reactivity but differ in their biological activity and applications due to variations in their structures.
Eigenschaften
IUPAC Name |
N-(8-hydroxy-2,2-dimethyl-6-phenoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-10(19)18-13-14(20)15-12(9-21-17(2,3)24-15)23-16(13)22-11-7-5-4-6-8-11/h4-8,12-16,20H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPHWKWCQKCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2905831.png)
![ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2905832.png)

![Sodium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2905834.png)

![2-Ethoxy-2-oxoethyl 4-amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2905839.png)


![2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2905844.png)
![4-chloro-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2905845.png)
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2905850.png)
![1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid](/img/structure/B2905851.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B2905852.png)
